

In-Depth Technical Guide: N-tert-butylbenzylamine (CAS: 3378-72-1)

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Compound of Interest

Compound Name: Benzenemethanamine, N-(1,1-dimethylethyl)-

Cat. No.: B145904

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For Researchers, Scientists, and Drug Development Professionals

Introduction

N-tert-butylbenzylamine, with the CAS number 3378-72-1, is a secondary amine that serves as a valuable building block and intermediate in organic synthesis. Its molecular structure, featuring a sterically hindering tert-butyl group attached to a benzylamine moiety, imparts unique reactivity and stability. This makes it a versatile tool in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.^{[1][2]} One of its notable applications is as a key intermediate in the synthesis of the miticide tebufenpyrad.^[3] This guide provides a comprehensive overview of its chemical properties, synthesis, purification, and spectral characteristics, along with what is known about its toxicological profile.

Chemical and Physical Properties

N-tert-butylbenzylamine is a clear, colorless to pale yellow liquid at room temperature.^{[4][5]} It is sensitive to air and should be stored under an inert atmosphere.^{[4][6]} Key physical and chemical properties are summarized in the table below.

Property	Value	Reference(s)
Molecular Formula	C ₁₁ H ₁₇ N	[7]
Molecular Weight	163.26 g/mol	[7]
Appearance	Clear colorless to pale yellow liquid	[4][5]
Boiling Point	80 °C at 5 mmHg	[4][5]
Melting Point	-25 °C	[4]
Density	0.881 g/mL at 25 °C	[4][5]
Refractive Index (n _D ²⁰)	1.497	[4][5]
Flash Point	88 °C (190.4 °F)	
Solubility	Sparingly soluble in water (2 g/L at 20 °C)	
pKa	9.77 ± 0.29 (Predicted)	[4]

Synthesis and Purification

Synthesis Protocols

Two primary methods for the synthesis of N-tert-butylbenzylamine are reported in the literature.

Method 1: From tert-Butylamine and Benzyl Chloride

This is a common laboratory-scale synthesis involving the nucleophilic substitution of chloride by tert-butylamine.

- Reaction:
- Experimental Protocol:
 - In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve tert-butylamine in an excess of dimethylformamide (DMF).

- Slowly add benzyl chloride to the solution.
- Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the reaction mixture to room temperature.
- Quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate or potassium hydroxide pellets, and concentrate under reduced pressure to obtain the crude product.[\[4\]](#)
[\[5\]](#)

Method 2: From p-tert-Butylbenzyl Chloride and Ammonia with a Phase Transfer Catalyst

A patented method describes the synthesis using p-tert-butylbenzyl chloride and aqueous ammonia in the presence of benzaldehyde as a side-reaction inhibitor.[\[8\]](#)

- Experimental Protocol:
 - To a 250 mL four-necked flask equipped with a stirrer, thermometer, reflux condenser, and dropping funnel, add 16.0 g (0.15 mol) of benzaldehyde and 62 g of 22% aqueous ammonia (0.8 mol).
 - Slowly add 16.4 g (0.09 mol) of p-tert-butylbenzyl chloride through the dropping funnel over 1 hour.
 - Heat the mixture to 50 °C and maintain the reaction for 20 hours.
 - After the reaction, transfer the mixture to a separatory funnel and allow the layers to separate.
 - Collect the organic layer and add 33 g of 10% dilute hydrochloric acid (0.09 mol).
 - Reflux the mixture for 3 hours, then cool and separate the organic layer (benzaldehyde).

- Neutralize the aqueous layer to a pH of 10 with a 10% sodium hydroxide solution and separate the organic layer.
- Dry the organic layer with anhydrous calcium chloride and filter to obtain N-tert-butylbenzylamine. The reported yield for this method is 88.4%.^[8]

Purification

The crude N-tert-butylbenzylamine can be purified by fractional distillation under reduced pressure.

- Experimental Protocol:
 - Dissolve the crude product in diethyl ether.
 - Dry the solution over potassium hydroxide (KOH) pellets to remove water and acidic impurities.^[4]
 - Filter the solution to remove the drying agent.
 - Perform fractional distillation of the filtrate under a nitrogen atmosphere to prevent the reaction of the amine with atmospheric carbon dioxide.^{[4][9]}
 - Collect the fraction boiling at approximately 80 °C at 5 mmHg.^[4]

Spectral Data

The following tables summarize the expected spectral data for N-tert-butylbenzylamine based on available information and comparison with similar compounds.

¹H NMR Spectroscopy

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~ 7.20 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.70	Singlet	2H	Methylene protons (-CH ₂ -)
~ 1.20	Singlet	9H	tert-Butyl protons (-C(CH ₃) ₃)
~ 1.10	Singlet	1H	Amine proton (-NH-)

Note: The chemical shift of the amine proton can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

Chemical Shift (δ , ppm)	Assignment
~ 141	Quaternary aromatic carbon (C-1)
~ 128.5	Aromatic carbons (C-3, C-5)
~ 128.2	Aromatic carbons (C-2, C-6)
~ 126.8	Aromatic carbon (C-4)
~ 51.0	Quaternary carbon of tert-butyl group (-C(CH ₃) ₃)
~ 46.0	Methylene carbon (-CH ₂ -)
~ 29.0	Methyl carbons of tert-butyl group (-C(CH ₃) ₃)

IR Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3500	Weak, Sharp	N-H stretch (secondary amine)
~ 3020 - 3080	Medium	Aromatic C-H stretch
~ 2850 - 2970	Strong	Aliphatic C-H stretch
~ 1450 - 1600	Medium	Aromatic C=C stretch
~ 1250 - 1335	Strong	Aromatic C-N stretch
~ 1020 - 1250	Medium-Weak	Aliphatic C-N stretch
~ 690 - 770	Strong	Aromatic C-H bend (out-of-plane)

Mass Spectrometry

The mass spectrum of N-tert-butylbenzylamine is expected to show a molecular ion peak and characteristic fragmentation patterns. The primary fragmentation is likely the loss of a methyl group from the tert-butyl moiety to form a stable iminium ion.

m/z	Proposed Fragment
163	[M] ⁺ (Molecular Ion)
148	[M - CH ₃] ⁺
91	[C ₇ H ₇] ⁺ (Tropylium ion)
77	[C ₆ H ₅] ⁺ (Phenyl cation)
57	[C ₄ H ₉] ⁺ (tert-Butyl cation)

Applications in Research and Development

N-tert-butylbenzylamine's primary role in research and development is as a versatile intermediate.

- **Protecting Group:** The tert-butyl group provides steric hindrance, making it an effective protecting group for the amine functionality during multi-step syntheses.[\[2\]](#)
- **Building Block:** It serves as a nucleophile in reactions such as alkylation and acylation, allowing for the construction of more complex molecules.[\[2\]](#)
- **Pharmaceutical and Agrochemical Synthesis:** It is a key component in the synthesis of various biologically active compounds, including the miticide tebufenpyrad.[\[1\]](#)[\[3\]](#) Its stability and reactivity are advantageous in the development of amine-based pharmaceuticals.[\[2\]](#)
- **Catalysis:** It can act as a catalyst in certain chemical reactions, improving reaction rates and selectivity.[\[2\]](#)

Biological Activity and Toxicology

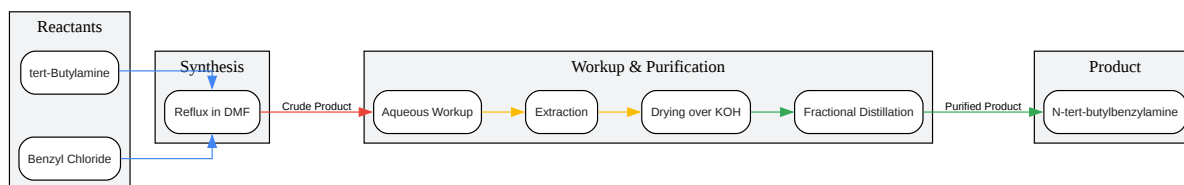
Currently, there is limited publicly available information on the specific biological activities or signaling pathway interactions of N-tert-butylbenzylamine itself. Its primary role appears to be as a synthetic intermediate rather than a pharmacologically active agent.

The available safety data indicates that N-tert-butylbenzylamine should be handled with care.

- **Hazards:** It is harmful if swallowed and causes severe skin burns and eye damage.[\[10\]](#) It may also cause respiratory tract irritation.[\[11\]](#)
- **Toxicology:** The acute oral LD50 in rats is reported as 400 mg/kg, and the dermal LD50 in rabbits is greater than 2000 mg/kg.[\[10\]](#)
- **Handling Precautions:** Use in a well-ventilated area, and wear appropriate personal protective equipment, including gloves, safety goggles, and a lab coat. Avoid contact with skin, eyes, and clothing.[\[11\]](#)

Visualizations

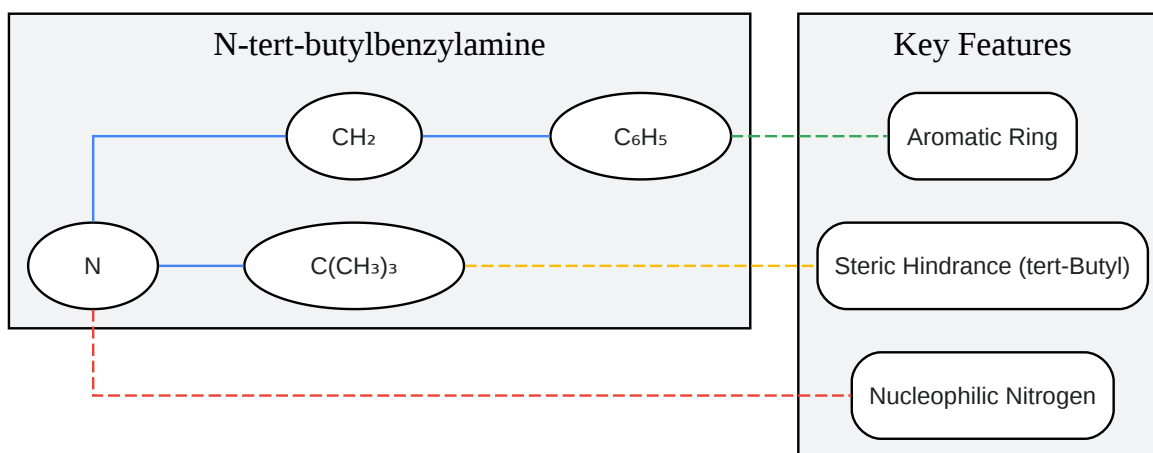
Synthesis Workflow



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Caption: General workflow for the synthesis and purification of N-tert-butylbenzylamine.

Key Structural Features



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Caption: Key structural features contributing to the reactivity of N-tert-butylbenzylamine.

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